Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate
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Overview
Description
Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate is a complex organic compound with a unique structure that includes quinoline and cyclopentene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate involves multiple steps, including the formation of quinoline and cyclopentene intermediates The reaction conditions typically involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO.
Properties
CAS No. |
287183-28-2 |
---|---|
Molecular Formula |
C35H36ClN2NaO6S2 |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
sodium;4-[2-[2-[2-chloro-3-[2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]quinolin-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H37ClN2O6S2.Na/c36-35-29(17-21-31-19-15-27-9-1-3-11-33(27)37(31)23-5-7-25-45(39,40)41)13-14-30(35)18-22-32-20-16-28-10-2-4-12-34(28)38(32)24-6-8-26-46(42,43)44;/h1-4,9-12,15-22H,5-8,13-14,23-26H2,(H-,39,40,41,42,43,44);/q;+1/p-1 |
InChI Key |
SBNINXXEFARWHE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=CC=C2C=CC3=CC=CC=C3N2CCCCS(=O)(=O)[O-])C(=C1C=CC4=[N+](C5=CC=CC=C5C=C4)CCCCS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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